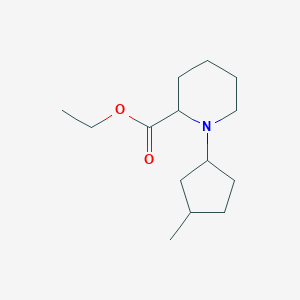![molecular formula C14H18F3NO2 B3850774 {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol](/img/structure/B3850774.png)
{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol
Overview
Description
{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective agonist of the μ-opioid receptor, which has been implicated in a wide range of physiological and pathological processes. In
Scientific Research Applications
{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol has been studied extensively for its potential applications in scientific research. One of the primary uses of this compound is as a tool for studying the μ-opioid receptor, which plays a crucial role in pain management, addiction, and other physiological processes. {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol has been shown to be a potent and selective agonist of the μ-opioid receptor, making it a valuable tool for studying the receptor's function and regulation.
Mechanism of Action
The mechanism of action of {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol involves its binding to the μ-opioid receptor and activation of downstream signaling pathways. This activation leads to the inhibition of neurotransmitter release, which can result in pain relief and other physiological effects. The precise mechanism of action of {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol is still being studied, and further research is needed to fully understand its effects on the μ-opioid receptor.
Biochemical and Physiological Effects:
{1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol has been shown to have a wide range of biochemical and physiological effects, including pain relief, sedation, and respiratory depression. These effects are mediated by the μ-opioid receptor, which is expressed in various tissues throughout the body. {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol has also been shown to have effects on the immune system, with some studies suggesting that it may have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it a valuable tool for studying the receptor's function and regulation. However, there are also some limitations to using {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol in lab experiments. For example, its effects on other opioid receptors and its potential for addiction and abuse must be carefully considered.
Future Directions
There are several future directions for research on {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol. One area of interest is the development of new and more potent agonists of the μ-opioid receptor, which could have potential applications in pain management and other therapeutic areas. Another area of research is the study of the μ-opioid receptor's role in addiction and the development of new treatments for opioid addiction. Finally, there is also interest in exploring the potential anti-inflammatory properties of {1-[4-(trifluoromethoxy)benzyl]-3-piperidinyl}methanol and its potential applications in treating inflammatory diseases.
properties
IUPAC Name |
[1-[[4-(trifluoromethoxy)phenyl]methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2/c15-14(16,17)20-13-5-3-11(4-6-13)8-18-7-1-2-12(9-18)10-19/h3-6,12,19H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHUDOYDVMWEED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC(F)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[[4-(Trifluoromethoxy)phenyl]methyl]piperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-nitrophenol](/img/structure/B3850691.png)
![3-{[2-(2-fluorophenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B3850695.png)
![1-[cyclohexyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B3850700.png)
![(2,5-difluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B3850713.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methoxypyridin-3-yl)methyl]piperidin-3-ol](/img/structure/B3850720.png)
![1-(4-{[1-(2-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B3850727.png)
![3-[(3-methylcyclopentyl)amino]-2-azepanone](/img/structure/B3850741.png)
![1-ethyl-4-[2-(4-fluorophenyl)-1-methylethyl]piperazine](/img/structure/B3850749.png)
![(2-fluorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3850757.png)
![(1,1-dioxidotetrahydro-3-thienyl){[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B3850765.png)
![1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B3850770.png)
![ethyl 4-{[2-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3850781.png)
![1-(2,5-dimethylphenyl)-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B3850803.png)